
2,4-Dibromo-5-fluorophenylboronic acid
Übersicht
Beschreibung
2,4-Dibromo-5-fluorophenylboronic acid is a boronic acid derivative . It has a molecular weight of 297.71 . It is extensively employed in biomedical research, specifically in Suzuki coupling reactions . It’s commonly used to synthesize pharmaceuticals and in the development of antigens for disease detection .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-fluorophenylboronic acid is represented by the InChI code1S/C6H4BBr2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H . The IUPAC name for this compound is (2,4-dibromo-5-fluorophenyl)boronic acid . Physical And Chemical Properties Analysis
2,4-Dibromo-5-fluorophenylboronic acid has a molecular weight of 297.71 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of New Compounds and Materials : The Suzuki cross-coupling reaction, involving arylboronic acids like 2,4-Dibromo-5-fluorophenylboronic acid, is essential in synthesizing new derivatives and compounds. These compounds have potential applications in various fields, including medicinal chemistry (Ikram et al., 2015). Similarly, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from related boronic acids demonstrates the versatility of these compounds in producing novel chemical entities (Liu Zao, 2005).
Pharmaceutical and Biomedical Applications : Various derivatives of arylboronic acids, including those related to 2,4-Dibromo-5-fluorophenylboronic acid, show potential in pharmaceutical applications. For instance, the study of fluorescence quenching in boronic acid derivatives can contribute to the development of new diagnostic methods and therapeutic agents (Geethanjali et al., 2015).
Development of Sensors and Analytical Methods : The use of phenylboronic acid derivatives in holographic glucose sensors highlights their application in developing sensitive and selective biosensors. These sensors have the potential for non-invasive glucose monitoring, which is crucial in diabetes management (Kabilan et al., 2005).
Materials Science and Polymer Chemistry : The preparation of fluorinated biphenyl derivatives via Suzuki-Miyaura coupling reactions demonstrates the utility of arylboronic acids in materials science. These derivatives have applications in novel materials and liquid crystalline media (Sadeghi Erami et al., 2017).
Antifungal and Antimicrobial Research : Research into the antifungal activity of formylphenylboronic acids, including fluorinated derivatives, shows the potential of these compounds in developing new antimicrobial agents. This is particularly important given the rising concern over antimicrobial resistance (Borys et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,4-dibromo-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEDYKQPEFYELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252983 | |
| Record name | Boronic acid, B-(2,4-dibromo-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-fluorophenylboronic acid | |
CAS RN |
2121511-89-3 | |
| Record name | Boronic acid, B-(2,4-dibromo-5-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2,4-dibromo-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



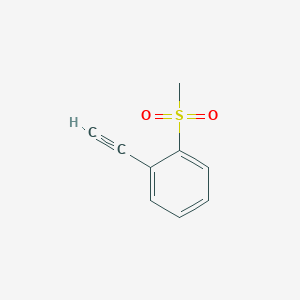
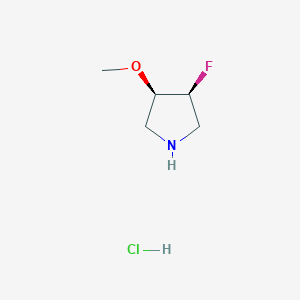
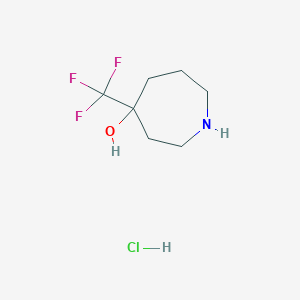
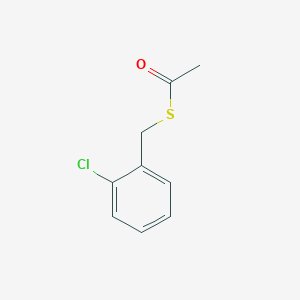
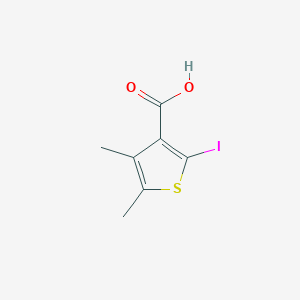
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)

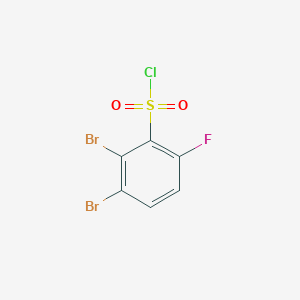

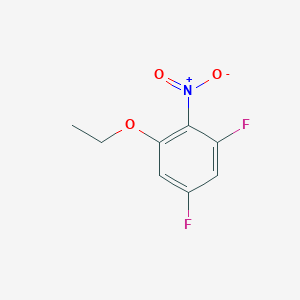

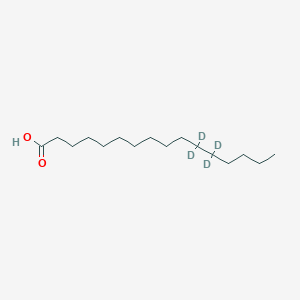
![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)
![3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1459834.png)